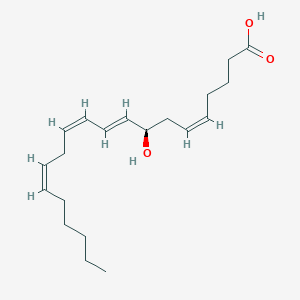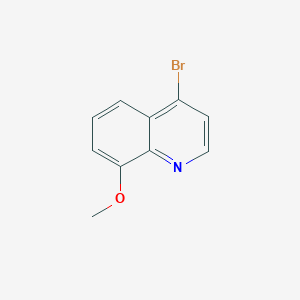![molecular formula C23H28N4O7 B035130 2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid CAS No. 100063-61-4](/img/structure/B35130.png)
2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reactions:
Hydroxylation: The addition of hydroxyl groups to specific positions on the aromatic ring.
Carbonylation: The incorporation of carbonyl groups into the molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amides, and substituted aromatic compounds, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Aminobenzoyl)benzoic acid): Similar structure but lacks the hydroxymethyl and additional amino groups.
2-Anthraniloylbenzoic acid: Contains similar aromatic rings but differs in the positioning of functional groups.
Uniqueness
2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid is unique due to its combination of multiple functional groups, which confer diverse reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and interact with a wide range of molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
100063-61-4 |
|---|---|
Fórmula molecular |
C23H28N4O7 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C23H28N4O7/c28-14-11-26-21(31)17-6-2-1-5-16(17)20(30)24-9-12-27(15-29)13-10-25-22(32)18-7-3-4-8-19(18)23(33)34/h1-8,28-29H,9-15H2,(H,24,30)(H,25,32)(H,26,31)(H,33,34) |
Clave InChI |
RAZAKZXSZQNECO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCN(CCNC(=O)C2=CC=CC=C2C(=O)O)CO)C(=O)NCCO |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCN(CCNC(=O)C2=CC=CC=C2C(=O)O)CO)C(=O)NCCO |
| 100063-61-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)








![9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide](/img/structure/B35075.png)
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)


